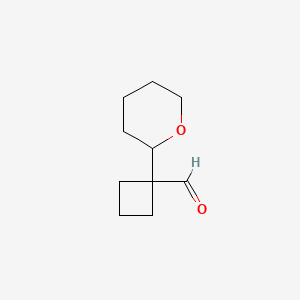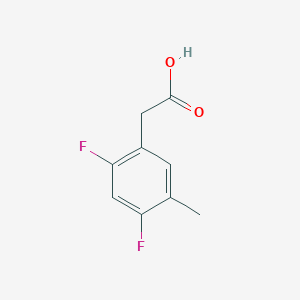![molecular formula C11H12N2OS2 B2916697 3-cyclopropyl-2-(ethylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326867-75-7](/img/structure/B2916697.png)
3-cyclopropyl-2-(ethylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-cyclopropyl-2-(ethylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a compound that has been studied for its potential antitubercular properties . It belongs to a class of compounds known as thieno[2,3-d]pyrimidin-4(3H)-ones .
Synthesis Analysis
Thieno[2,3-d]pyrimidin-4(3H)-ones, including “this compound”, have been synthesized and screened against Mycobacteria as part of a program to develop new antitubercular agents .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
The synthesis of various heterocyclic compounds, including thieno[3,2-d]pyrimidin-4(3H)-one derivatives, is a significant area of research due to their wide range of applications in medicinal and pharmaceutical industries. A literature review by Parmar et al. (2023) highlights the application of hybrid catalysts in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for developing lead molecules in drug discovery. These catalysts include organocatalysts, metal catalysts, and nanocatalysts, emphasizing the importance of the thieno[3,2-d]pyrimidin core in synthesizing bioactive compounds through a one-pot multicomponent reaction. This process showcases the versatility of thieno[3,2-d]pyrimidin derivatives in synthesizing a wide range of pharmacologically relevant compounds (Parmar, Vala, & Patel, 2023).
Anticarcinogenicity and Toxicity Studies
The anticarcinogenicity and toxicity of organotin(IV) complexes have been extensively studied due to their potent biological activities. Organotin(IV) complexes, including those with thieno[3,2-d]pyrimidin derivatives, have shown remarkable anticarcinogenic properties. The effectiveness of these complexes is influenced by the stability of ligand-Sn bonds and the lipophilicity conferred by the organotin moiety. Ali et al. (2018) reviewed the anticarcinogenicity and toxicity of these complexes, highlighting their potential in cancer therapy. The review suggests that the structural features of thieno[3,2-d]pyrimidin derivatives play a crucial role in enhancing the anticarcinogenic properties of organotin(IV) complexes (Ali, Shahzadi, & Imtiaz-ud-Din., 2018).
Wirkmechanismus
Target of Action
The primary targets of 3-cyclopropyl-2-(ethylthio)thieno[3,2-d]pyrimidin-4(3H)-one are Mycobacteria , including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are the causative agents of tuberculosis, a serious infectious disease.
Mode of Action
It is known to exhibit significant antimycobacterial activity . This suggests that it interacts with key proteins or enzymes in the bacteria, disrupting their normal function and leading to their death or inhibition of growth.
Biochemical Pathways
Given its antimycobacterial activity, it likely interferes with essential metabolic or replication pathways in the mycobacteria .
Pharmacokinetics
The compound’s antimycobacterial activity suggests that it is able to reach its target organisms in the body .
Result of Action
The result of the compound’s action is the inhibition of growth or death of Mycobacteria . This leads to a reduction in the bacterial load in the body, aiding in the treatment of tuberculosis.
Eigenschaften
IUPAC Name |
3-cyclopropyl-2-ethylsulfanylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-2-15-11-12-8-5-6-16-9(8)10(14)13(11)7-3-4-7/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHZMRBVJDIAHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1C3CC3)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,6-dimethylphenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B2916615.png)
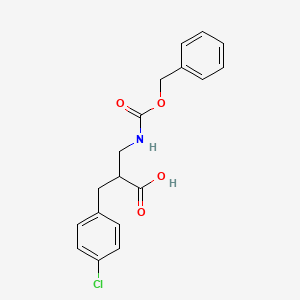
![(E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-propan-2-ylphenyl)prop-2-enamide](/img/structure/B2916617.png)
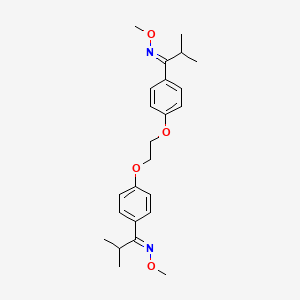
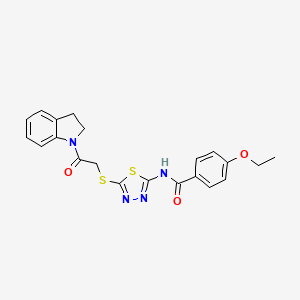

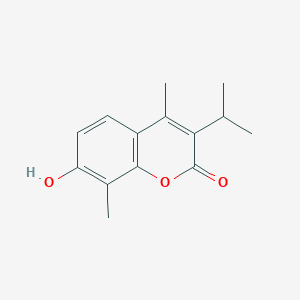
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-chlorobenzamide](/img/structure/B2916627.png)
![3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2916630.png)
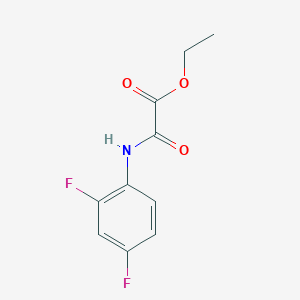
![5-Bromo-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2916634.png)
